3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
The compound 3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused tricyclic core. This structure features a pyrazolo[1,5-a]pyrimidinone scaffold integrated with a pyridine ring, substituted at positions 3 and 7 with 4-chlorophenyl and 4-methoxyphenyl groups, respectively, and a methyl group at position 2. Such substitutions are critical for modulating physicochemical properties and biological interactions.
Properties
Molecular Formula |
C23H17ClN4O2 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-11-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H17ClN4O2/c1-14-21(15-3-5-16(24)6-4-15)22-25-13-19-20(28(22)26-14)11-12-27(23(19)29)17-7-9-18(30-2)10-8-17/h3-13H,1-2H3 |
InChI Key |
IOOQKQLVJWZZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrazolo-pyrido-pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Methylation: The final step involves the methylation of the core structure to obtain the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine compounds exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds similar to 3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have been tested against breast and lung cancer models, demonstrating IC50 values in the micromolar range, which suggests their potential as lead compounds in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies suggest that it exhibits moderate to strong antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The presence of both chlorophenyl and methoxyphenyl groups appears to enhance its efficacy, possibly through interactions with bacterial cell membranes or inhibition of essential bacterial enzymes .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research indicates that pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a dual role in combating inflammation while potentially preventing tumor progression .
Data Tables
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazolo derivatives, including the compound . The results showed that treatment with these compounds led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the importance of structural modifications in enhancing the anticancer activity of these compounds .
Case Study 2: Antimicrobial Efficacy
Another research article investigated the antimicrobial efficacy of several derivatives against multi-drug resistant strains of bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like cefotaxime, suggesting its potential as an alternative treatment option for resistant infections .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group at position 7 (target compound) enhances electron-donating capacity compared to bulkier substituents like indole ethyl () or hydrophobic groups like tert-butylsulfonyl ().
- logP Variability : The triazole-substituted analog () exhibits lower lipophilicity (logP = 1.37) due to polar heterocyclic groups, whereas indole- or arylthio-substituted derivatives () show higher logP (>3.5), suggesting improved membrane permeability .
- Hydrogen Bonding: The target compound’s 4-methoxyphenyl and pyrido-pyrimidinone core increase hydrogen bond acceptors (6 vs.
Biological Activity
The compound 3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (also known as D718-1506) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H17ClN4O2
- IUPAC Name : 11-(4-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-23711-tetraazatricyclo[7.4.0.0^{26}]trideca-1(9)35712-pentaen-10-one
- SMILES : Cc(c(-c(cc1)ccc1OC)c1nc2)nn1c(C=CN1c(cc3)ccc3Cl)c2C1=O
This compound exhibits a complex structure characterized by multiple aromatic rings and a pyrazolo-pyrimidine core, which is often associated with diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar structural features to D718-1506 exhibit significant anticancer properties. A study involving related pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines showed promising results against various cancer cell lines, including breast and lung cancer. The National Cancer Institute's Developmental Therapeutics Program has screened several derivatives for their antitumor efficacy, demonstrating that modifications in the molecular structure can enhance activity against specific cancer types .
Enzyme Inhibition
D718-1506 has been investigated for its potential to inhibit key enzymes involved in cancer progression and other diseases. For instance, compounds derived from similar frameworks have shown inhibitory activity against acetylcholinesterase and urease, which are critical in neurodegenerative diseases and urinary tract infections, respectively .
Antimicrobial Activity
The compound's antibacterial properties have also been explored. Related compounds demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that D718-1506 may possess similar antimicrobial effects .
The biological activities of D718-1506 can be attributed to several mechanisms:
- Interaction with Receptors : The compound may act as a ligand for cannabinoid receptors, influencing pathways involved in pain modulation and inflammation .
- Enzyme Interaction : By inhibiting specific enzymes, it can disrupt metabolic pathways essential for cancer cell survival.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| National Cancer Institute Screening | Identified significant anticancer activity against multiple cell lines; structure-activity relationship studies indicated modifications could enhance efficacy. |
| Enzyme Inhibition Studies | Demonstrated strong inhibition of urease with IC50 values indicating potential for treating infections. |
| Antimicrobial Testing | Showed moderate antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting further exploration into its use as an antimicrobial agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
